2,4,6-Tribromo-3-nitrophenol
Description
Contextualization within Halogenated and Nitrated Organic Compounds
2,4,6-Tribromo-3-nitrophenol is classified as a polyhalogenated nitrophenol. Polyhalogenated compounds (PHCs) are molecules that contain multiple halogen atoms and are noted for their diverse applications and environmental presence. wikipedia.org Halogenated nitrophenols (HNPs) are utilized in the synthesis of various industrial and agricultural chemicals. jebas.org The presence of both nitro and bromo functional groups on the aromatic ring of this compound suggests a compound with unique electronic and reactive properties, positioning it as a subject of interest for synthetic and materials chemistry.
Overview of Existing Research on Phenol (B47542) Derivatization
The derivatization of phenol is a well-established field of chemical research. The hydroxyl group of phenol is an activating ortho-, para-director for electrophilic aromatic substitution, meaning it directs incoming electrophiles to the carbon atoms at positions 2, 4, and 6 relative to the hydroxyl group. researchgate.net Common derivatization strategies include nitration and halogenation.
Nitration of phenols can be achieved using various reagents, including nitric acid, and is a fundamental reaction for introducing a nitro group to the aromatic ring. researchgate.net Bromination, another key electrophilic aromatic substitution, can be accomplished with reagents like molecular bromine. researchgate.net The kinetics of the bromination of nitrophenols have been studied, indicating that the reactions are generally rapid. researchgate.net For instance, the bromination of p-nitrophenol in acetic acid can lead to the formation of di- and tri-brominated products. orgsyn.org The synthesis of this compound itself can be achieved from 3-nitrophenol (B1666305). chemicalbook.com
Rationale for Dedicated Academic Research on this compound
While dedicated academic research focusing solely on this compound is not extensively documented in publicly available literature, its chemical structure provides a strong rationale for its investigation. The molecule serves as a precursor for the synthesis of other compounds, such as 2,4,6-tribromo-3-nitroaniline (B1314880) and 2,4,6-tribromophenyl (B11824935) isothiocyanate. nih.govchembk.com This indicates its utility as a chemical intermediate. The presence of multiple reactive sites—the phenolic hydroxyl group, the nitro group, and the bromine atoms—makes it a versatile building block for constructing more complex molecular architectures. The bromine atoms, for example, can be sites for nucleophilic substitution reactions.
Current Gaps and Future Directions in the Study of This Specific Compound
The current body of knowledge on this compound is largely limited to its identification and availability from chemical suppliers, along with some basic physicochemical properties. There is a significant gap in the scientific literature regarding a comprehensive investigation of its reactivity, spectroscopic characterization, and potential applications.
Future research should be directed towards a number of key areas:
Detailed Spectroscopic Analysis: A thorough characterization using modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide a foundational understanding of its molecular structure and properties.
Exploration of Chemical Reactivity: Systematic studies of its reactions at the various functional groups would elucidate its synthetic potential. For example, the reduction of the nitro group to an amine, or the substitution of the bromine atoms could lead to a diverse array of novel compounds.
Investigation of Potential Applications: Based on the properties of related polyhalogenated and nitrophenolic compounds, future work could explore its potential as a flame retardant, a biocide, or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Computational Studies: Theoretical calculations could provide insights into its electronic structure, reactivity, and potential reaction mechanisms.
Interactive Data Table for this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | sigmaaldrich.comfluorochem.co.uk |
| Synonym | 3-nitro-2,4,6-tribromophenol | chemscene.com |
| CAS Number | 69076-62-6 | chemicalbook.comsigmaaldrich.comfluorochem.co.ukchemscene.comsigmaaldrich.coma2bchem.com |
| Molecular Formula | C₆H₂Br₃NO₃ | chemscene.comsigmaaldrich.com |
| Molecular Weight | 375.80 g/mol | chemscene.com |
| Purity | ≥97% | sigmaaldrich.comfluorochem.co.ukchemscene.com |
| Melting Point | 116.7 °C | chemsrc.com |
| Boiling Point | 269.4 °C at 760 mmHg | chemsrc.com |
| Density | 2.534 g/cm³ | chemsrc.com |
| LogP | 3.5879 | chemscene.com |
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-tribromo-3-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br3NO3/c7-2-1-3(8)6(11)4(9)5(2)10(12)13/h1,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNFSKQWRJSFRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)Br)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326076 | |
| Record name | 2,4,6-tribromo-3-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69076-62-6 | |
| Record name | 69076-62-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-tribromo-3-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2,4,6 Tribromo 3 Nitrophenol
Direct Synthesis Approaches
Direct synthesis of 2,4,6-Tribromo-3-nitrophenol can be achieved by introducing the bromo and nitro groups onto a pre-existing phenolic structure. The order of these introductions is a critical consideration, as the existing substituents significantly influence the position of subsequent functionalization.
Electrophilic Aromatic Substitution Strategies for Nitro- and Bromophenols
Electrophilic aromatic substitution is the cornerstone of synthesizing substituted phenols. The hydroxyl group of phenol (B47542) is a strongly activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. Bromine is also an ortho-, para-directing group but is deactivating. These directing effects are pivotal in devising synthetic routes to this compound.
A prominent and high-yielding method for the synthesis of this compound involves the direct bromination of 3-nitrophenol (B1666305). Research has demonstrated that the use of benzyltrimethylammonium (B79724) tribromide in the presence of calcium carbonate provides an effective means to achieve this transformation with a remarkable yield of 97%. chemicalbook.com This approach benefits from the meta-directing effect of the nitro group in 3-nitrophenol, which, in conjunction with the ortho-, para-directing influence of the hydroxyl group, facilitates the introduction of bromine atoms at the 2, 4, and 6 positions.
While not leading to the target compound, the bromination of p-nitrophenol to 2,6-dibromo-4-nitrophenol (B181593) offers valuable insights into the experimental conditions for such reactions. A detailed procedure involves dissolving p-nitrophenol in glacial acetic acid and adding a solution of bromine in glacial acetic acid dropwise at room temperature. The reaction mixture is then heated to facilitate the removal of excess bromine. This process yields the dibrominated product in a high yield of 96-98%. orgsyn.org
Table 1: Synthesis of Brominated Nitrophenols
| Starting Material | Brominating Agent | Solvent | Catalyst/Additive | Product | Yield (%) |
|---|---|---|---|---|---|
| 3-Nitrophenol | Benzyltrimethylammonium tribromide | Methanol/Dichloromethane | Calcium carbonate | This compound | 97 chemicalbook.com |
An alternative direct approach is the nitration of a tribrominated phenol. The nitration of 2,4,6-tribromophenol (B41969) can lead to the formation of nitrophenol derivatives. orgsyn.org However, the strongly deactivating nature of the three bromine atoms and the ortho-, para-directing influence of the hydroxyl group make the selective introduction of a nitro group at the 3-position challenging. The reaction of phenol with concentrated nitric acid is known to produce 2,4,6-trinitrophenol (picric acid), highlighting the vigorous conditions often required for polynitration. savemyexams.com The nitration of bromobenzene, a less activated system, typically requires a mixture of concentrated nitric and sulfuric acids at controlled temperatures to prevent dinitration. uri.edu
Sequential Functionalization of the Aromatic Ring
The synthesis of this compound can also be envisioned through a sequential process of bromination and nitration on the phenol ring. The order of these steps is crucial for achieving the desired substitution pattern. Starting with phenol, which is highly activated, bromination with bromine water readily yields 2,4,6-tribromophenol. chemistrystudent.com Subsequent nitration of this intermediate would then be required to introduce the nitro group at the 3-position. As mentioned previously, this nitration step is challenging due to the deactivating effect of the bromine atoms.
Conversely, initiating with the nitration of phenol typically yields a mixture of 2-nitrophenol (B165410) and 4-nitrophenol (B140041). chemguide.co.uk Subsequent bromination of either of these isomers would not lead to the desired this compound due to the directing effects of the existing substituents.
Multi-step Synthetic Routes from Simpler Precursors
Multi-step syntheses provide greater control over the regiochemistry of substitution by strategically introducing and modifying functional groups.
Derivatization from Unsubstituted or Mono/Di-substituted Phenols and Nitrophenols
A plausible multi-step route to this compound can commence from benzene (B151609). The synthesis of the precursor 2,4,6-tribromophenol from benzene involves a sequence of reactions:
Nitration of Benzene: Benzene is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene (B124822). youtube.com
Reduction of Nitrobenzene: The nitrobenzene is then reduced to aniline (B41778), typically using a metal and acid, such as tin and hydrochloric acid. youtube.com
Bromination of Aniline: The highly activated aniline is readily brominated with bromine water to yield 2,4,6-tribromoaniline (B120722). quora.com
Diazotization and Hydrolysis: The amino group of 2,4,6-tribromoaniline is then converted to a diazonium salt using sodium nitrite (B80452) and a strong acid, followed by hydrolysis to yield 2,4,6-tribromophenol. youtube.com
Once 2,4,6-tribromophenol is obtained, the final step would be the selective nitration at the 3-position, which as previously discussed, presents a significant synthetic challenge.
An alternative pathway could involve the synthesis of 3-nitrophenol from benzene, which can then be brominated as described in section 2.1.1.1. The synthesis of 3-nitrophenol, however, is not straightforward via direct nitration of phenol.
Table 2: Multi-step Synthesis of 2,4,6-Tribromophenol from Benzene
| Step | Reaction | Reagents | Product |
|---|---|---|---|
| 1 | Nitration | Conc. HNO₃, Conc. H₂SO₄ | Nitrobenzene |
| 2 | Reduction | Sn, HCl | Aniline |
| 3 | Bromination | Br₂(aq) | 2,4,6-Tribromoaniline |
Conversion Pathways from Related Halogenated Phenolic Structures
A primary and efficient pathway for the synthesis of this compound involves the direct nitration of a readily available halogenated phenolic precursor, 2,4,6-tribromophenol. This compound, often prepared by the bromination of phenol, serves as a key intermediate. bris.ac.uk
The conversion of 2,4,6-tribromophenol to its 3-nitro derivative is an electrophilic aromatic substitution reaction. The hydroxyl group of the phenol is a strongly activating, ortho-para directing group, while the bromine atoms are deactivating yet also ortho-para directing. byjus.com However, since the ortho and para positions (2, 4, and 6) are already substituted by bromine atoms, the incoming nitro group is directed to one of the remaining meta positions (3 or 5).
The nitration is typically carried out using a nitrating agent, such as nitric acid. The reaction conditions, including the concentration of nitric acid and the reaction temperature, are crucial for achieving the desired mononitration and avoiding potential side reactions or the formation of undesired byproducts. For instance, the treatment of 2,4,6-tribromophenol with nitric acid can lead to the formation of 2,6-dibromo-4-nitrophenol through a process of ipso-substitution where a bromine atom is replaced by a nitro group. orgsyn.org
Another potential starting material for the synthesis of this compound is 3-nitrophenol. This compound can be subjected to bromination to introduce three bromine atoms at the 2, 4, and 6 positions. chemicalbook.com The kinetics of the bromination of nitrophenols have been studied, indicating that these reactions are generally rapid. researchgate.net
Synthesis of Isotopic Variants and Analytical Standards
The synthesis of isotopically labeled analogues of this compound is crucial for their use as internal standards in analytical chemistry, particularly in mass spectrometry-based quantification methods, and for mechanistic studies of chemical and biological processes.
Preparation of Carbon-13 Labeled Analogues (e.g., ¹³C₆-Variants)
The synthesis of ¹³C₆-labeled this compound can be achieved through a multi-step process starting from a commercially available isotopically enriched precursor, [¹³C₆]-phenol. This ensures that all six carbon atoms in the aromatic ring are carbon-13.
The first step involves the controlled electrophilic bromination of [¹³C₆]-phenol. The reaction is typically carried out by reacting an aqueous solution of [¹³C₆]-phenol with bromine. Stoichiometric control is essential to ensure the complete bromination at the three activated ortho and para positions, yielding 2,4,6-tribromo-[¹³C₆]-phenol.
Reaction Scheme: ¹³C₆H₅OH + 3Br₂ → ¹³C₆H₂Br₃OH + 3HBr
The subsequent step is the regioselective nitration of the resulting 2,4,6-tribromo-[¹³C₆]-phenol. As previously described, the nitrating agent will introduce a nitro group at the 3-position of the tribrominated phenolic ring, leading to the formation of ¹³C₆-2,4,6-tribromo-3-nitrophenol.
Development of Deuterated Analogues for Mechanistic Investigations
Deuterated analogues of this compound are valuable tools for investigating reaction mechanisms, as the kinetic isotope effect can provide insights into bond-breaking steps. The synthesis of deuterated analogues can be approached by introducing deuterium (B1214612) atoms at specific positions on the aromatic ring.
One strategy involves the H-D exchange of a suitable precursor. For example, phenol can undergo H-D exchange at the ortho and para positions upon heating in deuterium oxide (D₂O). researchgate.net While the meta positions are generally less reactive, deuteration at these sites can be achieved under more forcing conditions, such as in supercritical deuterium oxide. researchgate.net
A plausible synthetic route to a deuterated analogue of this compound could involve the deuteration of 3-nitrophenol, followed by bromination. This would place deuterium atoms at the 2, 4, and 6 positions prior to the introduction of the bromine atoms. The specific conditions for deuteration, such as temperature and the use of catalysts, would need to be optimized to achieve the desired level of deuterium incorporation. researchgate.net The use of deuterated starting materials in mechanistic studies allows for the elucidation of reaction pathways and the nature of transition states. copernicus.org
Reaction Optimization and Selectivity Control in Complex Synthetic Pathways
The synthesis of this compound involves multiple electrophilic substitution reactions on an aromatic ring, where both activating and deactivating groups are present. Therefore, careful optimization of reaction conditions is paramount to control selectivity and maximize the yield of the desired product.
Key parameters that influence the outcome of the bromination and nitration steps include:
Reactant Concentration and Stoichiometry: The molar ratios of the reactants, particularly the brominating and nitrating agents, must be carefully controlled to achieve the desired degree of substitution and avoid the formation of poly-substituted or isomeric byproducts.
Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. For bromination, solvents of low polarity like chloroform (B151607) or carbon tetrachloride can favor monobromination, whereas polar solvents like water can lead to polysubstitution. mlsu.ac.in
Temperature: Temperature control is crucial in both bromination and nitration reactions. Lower temperatures are often employed to control the exothermicity of the reactions and improve selectivity. byjus.com
Catalyst: While the hydroxyl group in phenols is highly activating, obviating the need for a Lewis acid catalyst in many halogenation reactions, the choice of catalyst can be critical in other electrophilic substitutions. byjus.com For nitration, the use of mixed acids (concentrated nitric and sulfuric acids) is a traditional method, but milder and more selective nitrating agents have been developed. ias.ac.in
pH: The pH of the reaction medium can influence the reactivity of the phenol and the nature of the electrophile. Studies on the bromination of phenols have shown a strong dependence of the reaction rate on pH, with optimal reactivity often observed in acidic media. chemrxiv.orgchemrxiv.org
The interplay of these factors determines the regioselectivity of the electrophilic attack on the substituted phenol ring. The hydroxyl group is a powerful ortho-para director, while the nitro group is a meta-director. The bromine atoms are also ortho-para directing but are deactivating. Understanding the directing effects of these substituents is essential for predicting and controlling the position of the incoming electrophile. wikipedia.orgresearchgate.net
Advanced Purification and Isolation Techniques for High-Purity Products
The isolation and purification of this compound from the reaction mixture are critical steps to obtain a high-purity product. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.
Common purification techniques for polyhalogenated nitrophenols include:
Recrystallization: This is a widely used technique for purifying solid organic compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities in the mother liquor. The choice of solvent is crucial for effective purification. A process for the recrystallization of brominated aromatic compounds under pressure has been described, which can be effective in removing residual bromine and hydrogen bromide. google.com For nitrophenols, complex-assisted crystallization has been shown to be an effective method for removing isomeric impurities. rsc.orgresearchgate.net
Chromatography: Various chromatographic techniques can be employed for the purification of halogenated organic compounds.
Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) as they are eluted with a mobile phase. emu.edu.tr
High-Performance Liquid Chromatography (HPLC): HPLC offers high-resolution separation and can be used for both analytical and preparative purposes. The use of carbon-material coated columns has shown promise for the separation of halogenated benzenes based on halogen-π interactions. rsc.org
Washing: The crude product can be washed with various aqueous solutions to remove specific impurities. For instance, washing with a solution of sodium bisulfite can be used to remove unreacted bromine. Washing with water can remove water-soluble impurities. In the purification of nitrated aromatic products, ammonia (B1221849) and caustic washing stages can be employed to remove nitrophenolic and other acidic impurities. google.comgoogle.com
The purity of the final product is typically assessed using analytical techniques such as melting point determination, spectroscopy (e.g., NMR, IR), and chromatography (e.g., GC, HPLC).
Reaction Mechanisms and Chemical Reactivity of 2,4,6 Tribromo 3 Nitrophenol
Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The facility and orientation of these reactions are heavily dependent on the nature of the substituents already present on the ring.
The reactivity of the benzene (B151609) ring in 2,4,6-Tribromo-3-nitrophenol towards an incoming electrophile is a cumulative outcome of the directing effects of its existing functional groups. These effects are categorized based on how they influence the electron density of the ring.
Hydroxyl (-OH) Group: The hydroxyl group is a potent activating group and an ortho, para-director. ucalgary.cabyjus.comquora.com Through its resonance effect, the lone pairs on the oxygen atom increase the electron density at the positions ortho (C2, C6) and para (C4) to it, making these sites more attractive to electrophiles. pressbooks.pub
Nitro (-NO₂) Group: The nitro group is a strong deactivating group and a meta-director. libretexts.orgsavemyexams.com It powerfully withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring significantly less reactive towards electrophiles. youtube.com It directs incoming electrophiles to the meta position (C5, relative to C3) because the ortho and para positions are especially electron-deficient.
In the case of this compound, the positions ortho and para to the strongly activating hydroxyl group are already occupied by bromine atoms. The cumulative electron-withdrawing inductive effects of the three bromine atoms, combined with the potent deactivating nature of the nitro group, render the aromatic ring highly electron-deficient and thus strongly deactivated towards further electrophilic substitution. youtube.com
Interactive Data Table: Directing Effects of Substituents
| Substituent | Type | Activating/Deactivating | Directing Effect |
| -OH | Electron-Donating (Resonance) | Strong Activator | Ortho, Para |
| -Br | Electron-Withdrawing (Inductive) | Weak Deactivator | Ortho, Para |
| -NO₂ | Electron-Withdrawing (Resonance & Inductive) | Strong Deactivator | Meta |
Regioselectivity refers to the preference for bond-making or breaking in one direction over all other possibilities. In this compound, the only available position for substitution is C5. Consequently, any electrophilic aromatic substitution reaction that could be forced to occur would be exclusively directed to this position.
However, the kinetic feasibility of such a reaction is extremely low. The rate of electrophilic aromatic substitution is governed by the stability of the arenium ion intermediate that is formed in the rate-determining step. The strong deactivation of the ring by the collective electron-withdrawing power of the nitro and bromo groups means that the activation energy for the formation of the arenium ion would be prohibitively high. youtube.com The activating influence of the hydroxyl group is insufficient to overcome the deactivation at the sole remaining C5 position, which is meta to it. Therefore, further electrophilic substitution on this compound is kinetically disfavored and would require exceptionally harsh reaction conditions.
Nucleophilic Substitution Reactions
In contrast to its inertness towards electrophiles, the electron-deficient nature of the this compound ring makes it a candidate for nucleophilic aromatic substitution (SₙAr). This type of reaction involves a nucleophile replacing a leaving group on the aromatic ring.
The SₙAr mechanism is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.org
In this compound, all three bromine atoms are potential leaving groups. The reactivity of each bromine atom is influenced by the positions of the other electron-withdrawing groups:
Bromine at C2: This position is ortho to the hydroxyl group, meta to the nitro group, para to the C4-bromo, and ortho to the C6-bromo.
Bromine at C4: This position is para to the hydroxyl group, meta to the nitro group, and ortho to the C2 and C6-bromo groups.
Bromine at C6: This position is ortho to the hydroxyl group, meta to the nitro group, ortho to the C4-bromo, and para to the C2-bromo.
The presence of other substituents, particularly in the ortho and para positions, helps to delocalize and stabilize the negative charge of the Meisenheimer intermediate, making the bromine atoms susceptible to displacement by strong nucleophiles. nih.govstackexchange.com While the nitro group is in a meta position relative to all bromine atoms, the cumulative electron-withdrawing effect of all substituents significantly lowers the electron density of the ring, activating it for nucleophilic attack. libretexts.org
The nitro group can also function as a leaving group in SₙAr reactions, particularly when the aromatic ring is highly activated by other electron-withdrawing substituents. semanticscholar.org In this compound, the nitro group at C3 is flanked by bromine atoms at the ortho positions (C2 and C4). These adjacent electron-withdrawing groups, along with the other substituents, make the carbon atom to which the nitro group is attached (C3) highly electrophilic. This environment enhances the potential for a strong nucleophile to attack this position and displace the nitro group as a nitrite (B80452) ion.
Redox Chemistry
The functional groups on this compound allow for several reduction and oxidation reactions.
Reduction: The nitro group is readily susceptible to reduction. A variety of reducing agents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation (e.g., H₂/Pd-C), can convert the nitro group (-NO₂) into an amino group (-NH₂). wikipedia.orgcommonorganicchemistry.com This reaction would yield 3-amino-2,4,6-tribromophenol. Catalytic hydrogenation, however, must be used with caution as it can also lead to the removal of bromine atoms (hydrodebromination). commonorganicchemistry.com The bromine atoms themselves can be reductively removed through hydrodebromination reactions, for instance, using specific catalysts or zero-valent metals. rsc.org
Oxidation: The phenolic hydroxyl group makes the molecule susceptible to oxidation. nih.gov Strong oxidizing agents can lead to the formation of complex polymeric products or even ring cleavage. acs.orgtandfonline.com For instance, the oxidation of bromophenols can generate bromophenoxyl radicals, which can then couple to form products like hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs). acs.orgacs.org Studies on the related compound 2,4,6-tribromophenol (B41969) have shown that it can undergo synchronous reduction-oxidation processes in the presence of specific catalysts. researchgate.net
Interactive Data Table: Potential Redox Reactions
| Reaction Type | Functional Group | Potential Product(s) |
| Reduction | Nitro (-NO₂) | Amino (-NH₂) group |
| Reduction (Hydrodebromination) | Bromo (-Br) | Hydrogen (-H) |
| Oxidation | Phenol (B47542) (-OH) & Ring | Quinone-like structures, Polymeric products, Ring cleavage |
Oxidative Transformations (e.g., to Quinone Derivatives)
The oxidation of phenols can lead to the formation of quinone derivatives. However, for this compound, this transformation is not straightforward. The benzene ring is heavily substituted with electron-withdrawing groups (three bromine atoms and one nitro group), which generally increases the oxidation potential of the phenol, making it more resistant to oxidation compared to phenol itself.
While specific studies on the oxidation of this compound to quinones are not extensively documented in the reviewed literature, the theoretical transformation would likely involve the formation of a substituted p-benzoquinone or o-benzoquinone. The reaction would require a potent oxidizing agent capable of overcoming the deactivating effects of the substituents. The steric hindrance from the bulky bromine atoms at the ortho positions (positions 2 and 6) could also pose a significant challenge to the reaction.
Reductive Transformations of the Nitro Group (e.g., to Amino Derivatives)
The reduction of the nitro group is a fundamental reaction in organic chemistry, and this reactivity is expected in this compound. The conversion of the aromatic nitro group (-NO₂) to an amino group (-NH₂) is a key synthetic transformation. This reduction can be achieved through various methods, with the choice of reagent influencing the selectivity and yield.
Common methods applicable to the reduction of aryl nitro compounds include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are frequently employed. This is often a clean and efficient method.
Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium (e.g., hydrochloric acid, HCl). The Béchamp reaction, using iron and an acid, is a long-standing industrial process for producing anilines from nitroaromatics.
Sulfide (B99878) and Hydrosulfite Reductions: Reagents like sodium sulfide (Na₂S), ammonium (B1175870) hydrosulfide (B80085) (NH₄SH), or sodium hydrosulfite (Na₂S₂O₄) can be used for the selective reduction of nitro groups, particularly in molecules containing other reducible functional groups.
The reduction of this compound would yield 3-amino-2,4,6-tribromophenol. A potential competing reaction during the reduction is hydrodebromination, where one or more bromine atoms are replaced by hydrogen. The reaction conditions would need to be carefully controlled to favor the reduction of the nitro group while minimizing the cleavage of the carbon-bromine bonds.
The general pathway for the six-electron reduction of a nitro group to an amine proceeds through several intermediates:
Reaction Pathway: R-NO₂ → R-NO (Nitroso) → R-NHOH (Hydroxylamine) → R-NH₂ (Amine)
| Reagent/System | Typical Conditions | Notes |
|---|---|---|
| H₂ / Pd/C | Methanol or Ethanol, Room Temperature | High efficiency, but may also cause debromination. |
| Fe / HCl | Reflux in aqueous ethanol | Cost-effective, widely used industrially. |
| SnCl₂ / HCl | Concentrated HCl, Room Temperature | Effective but produces tin-containing waste. |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | Can be selective for the nitro group. |
Hydrolytic Stability and Degradation Mechanisms in Aqueous Environments
Aromatic halides and nitro compounds are generally resistant to hydrolysis under typical environmental conditions. For the related compound 2,4,6-tribromophenol, it is considered to be stable in water and not susceptible to hydrolysis regardless of pH. who.int The carbon-bromine bonds on the aromatic ring are strong, and the addition of a nitro group is not expected to significantly alter this stability.
However, other degradation pathways in aqueous environments are possible:
Photolysis: Nitrophenols can undergo photolysis in surface waters. cdc.gov The absorption of UV light can lead to the degradation of the molecule. The atmospheric half-life of nitrophenols is estimated to be between 3 and 18 days, with photolysis being an important fate process. cdc.gov
Biodegradation: While brominated phenols are generally persistent, some microbial communities, particularly those adapted to contaminated environments, can degrade them. who.intresearchgate.net Similarly, biodegradation is a key process for the removal of nitrophenols from soil and water, which can occur under both aerobic and anaerobic conditions. cdc.gov The degradation of this compound would likely involve initial reductive steps, such as the reduction of the nitro group to an amino group or reductive debromination, followed by ring cleavage.
Thermochemical Aspects of Reactions and Transformations
| Compound | Formula | Phase | ΔfH° (kJ/mol) | Reference |
|---|---|---|---|---|
| 2,4,6-Tribromophenol | C₆H₃Br₃O | solid | -101 ± 4 | nist.govnist.gov |
The introduction of a nitro group onto an aromatic ring is an exothermic process. Therefore, the enthalpy of formation for this compound is expected to be more negative than that of 2,4,6-tribromophenol. The energetics of its reactions, such as the reduction of the nitro group, are significantly exothermic. For example, the hydrogenation of a nitroarene to an aniline (B41778) is a highly favorable reaction from a thermodynamic standpoint.
Several factors influence the rates and equilibria of chemical reactions involving this compound. These factors are consistent with the general principles of chemical kinetics. opentextbc.calibretexts.orglibretexts.orgmonash.eduatascientific.com.au
Reactant Concentration: Increasing the concentration of reactants generally leads to a higher reaction rate due to an increased frequency of molecular collisions. libretexts.orgatascientific.com.au
Temperature: Reaction rates typically increase with temperature. A higher temperature increases the kinetic energy of molecules, resulting in more frequent and more energetic collisions, which increases the likelihood of overcoming the activation energy barrier. opentextbc.calibretexts.orgmonash.edu
Presence of a Catalyst: A catalyst can increase the rate of a reaction by providing an alternative reaction pathway with a lower activation energy, without being consumed in the process. monash.eduatascientific.com.au For example, metal catalysts are crucial in the hydrogenation of the nitro group.
Solvent: The choice of solvent can significantly affect reaction rates, especially for reactions involving charged species or polar transition states. Solvent viscosity can also play a role by affecting the diffusion rate of reactants. libretexts.org
Electronic and Steric Effects: The substituents on the aromatic ring have a profound impact. The three bromine atoms and the nitro group are strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution. Conversely, these groups would activate the ring towards nucleophilic aromatic substitution, although such reactions are not discussed here. Steric hindrance from the bulky bromine atoms ortho to the hydroxyl group can also affect the accessibility of reagents to nearby reactive sites.
Catalytic Reactivity and Mechanistic Studies
While mechanistic studies specifically for this compound are limited, insights can be drawn from related compounds. Catalysis is particularly important for transformations such as nitro group reduction and debromination.
Catalytic Debromination: Studies on other polybrominated phenols have shown that catalytic methods can be effective for C-Br bond cleavage. For instance, the electrocatalytic reduction of bromophenols has been investigated using catalysts like nickel(II) salen. acs.org The proposed mechanism involves the formation of a catalytically active Ni(I) species, which then transfers an electron to the bromophenol, leading to concerted C-Br bond cleavage. For polybrominated phenols, the reduction often occurs sequentially. acs.org Another study demonstrated the complete hydrodebromination of 2,4,6-tribromophenol to phenol using an Al-Ni alloy in an aqueous NaOH solution. researchgate.net
Catalytic Nitro Reduction: The mechanism of catalytic hydrogenation of nitroarenes on metal surfaces (like Pd or Pt) is complex but generally involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface. The reaction proceeds through a series of steps involving the transfer of hydrogen atoms to the nitrogen and oxygen atoms of the nitro group, leading to the sequential formation of nitroso and hydroxylamine (B1172632) intermediates before the final amine product is formed and desorbed from the surface.
The presence of multiple reactive sites (a nitro group and three C-Br bonds) on this compound makes its catalytic chemistry complex, with the potential for selectivity challenges depending on the chosen catalyst and reaction conditions.
Scarcity of Research Hinders Detailed Analysis of this compound's Catalytic Behavior
A comprehensive review of scientific literature reveals a significant gap in the understanding of the reaction mechanisms and chemical reactivity of this compound, particularly concerning its involvement in catalytic processes. Despite extensive searches, detailed research findings on its role in heterogeneous and homogeneous catalysis, as well as the mechanisms of its catalytic conversion and product formation, remain largely unavailable in the public domain.
While general information on related compounds, such as the catalytic reduction of various nitrophenols and the debromination of 2,4,6-tribromophenol, is more readily accessible, specific data for this compound is sparse. The existing body of knowledge appears to be primarily focused on the synthesis and basic identification of this compound, rather than its reactive and catalytic properties.
This lack of specific research prevents a thorough and scientifically accurate discussion of the topics outlined for a detailed article on the subject. Constructing an analysis of its catalytic role would require speculative extrapolation from tangentially related molecules, a step that would compromise the scientific integrity and precision of the report.
Therefore, until further research is conducted and published, a detailed and authoritative article on the "" with a focus on its catalytic applications cannot be adequately generated.
Advanced Spectroscopic and Computational Characterization of 2,4,6 Tribromo 3 Nitrophenol
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides profound insights into the functional groups and bonding arrangements within a molecule.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For 2,4,6-Tribromo-3-nitrophenol, the key vibrational modes are predicted based on the characteristic frequencies of its constituent parts: the hydroxyl group, the nitro group, the aromatic ring, and the carbon-bromine bonds.
The O-H stretching vibration of the phenolic group is expected to produce a broad and strong absorption band, typically in the region of 3200-3600 cm⁻¹. The exact position and broadness of this peak are influenced by hydrogen bonding. The nitro group (NO₂) gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically found between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. spectroscopyonline.comresearchgate.net
Vibrations associated with the benzene (B151609) ring also provide structural information. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are expected to cause a series of sharp bands in the 1400-1600 cm⁻¹ region. Furthermore, the C-Br stretching vibrations are anticipated to occur in the lower frequency "fingerprint" region of the spectrum, typically between 500-700 cm⁻¹.
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Phenolic O-H | Stretching | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| Nitro N-O | Asymmetric Stretching | 1500 - 1570 | Strong |
| Aromatic C=C | Ring Stretching | 1400 - 1600 | Medium to Strong (multiple bands) |
| Nitro N-O | Symmetric Stretching | 1300 - 1370 | Strong |
| Phenolic C-O | Stretching | 1180 - 1260 | Strong |
Data is predictive and based on characteristic frequencies for the respective functional groups.
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy would be highly effective for characterizing the symmetric vibrations of the nitro group and the skeletal vibrations of the heavily substituted benzene ring.
The symmetric stretching vibration of the nitro group, often weaker in the IR spectrum, is expected to produce a strong and distinct peak in the Raman spectrum around 1300-1370 cm⁻¹. spectroscopyonline.com The aromatic ring's "ring breathing" mode, a symmetric expansion and contraction of the entire ring, would also be a prominent feature, typically observed near 1000 cm⁻¹. The C-Br bonds, being highly polarizable, are also expected to yield strong Raman signals in the low-frequency region. In contrast, the O-H stretching vibration is typically weak and difficult to observe in Raman spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about chemical structure, connectivity, and stereochemistry.
¹H NMR: The proton NMR spectrum of this compound is predicted to be relatively simple due to the high degree of substitution on the aromatic ring. It is expected to show two distinct signals:
A singlet corresponding to the single aromatic proton (H-5). Its chemical shift would be significantly influenced by the surrounding electron-withdrawing bromine and nitro groups, likely placing it downfield in the range of 7.5-8.5 ppm.
A singlet for the phenolic hydroxyl proton (-OH). This peak's position is highly variable and depends on factors like solvent and concentration, but it typically appears between 5-12 ppm and is often broader than other signals.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For the symmetric structure of this compound, six distinct signals are expected, one for each carbon atom in the benzene ring.
The carbon bearing the hydroxyl group (C-1) would appear in the 145-155 ppm range.
The carbons bonded to the bromine atoms (C-2, C-4, C-6) would be found in the 110-130 ppm region.
The carbon attached to the nitro group (C-3) is expected to be significantly downfield, likely between 140-150 ppm.
The carbon atom bonded to the single hydrogen (C-5) would likely resonate in the 120-135 ppm range.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | H-5 | 7.5 - 8.5 | Singlet |
| ¹H | O-H | 5.0 - 12.0 | Singlet (broad) |
| ¹³C | C-1 (-OH) | 145 - 155 | - |
| ¹³C | C-2 (-Br) | 110 - 130 | - |
| ¹³C | C-3 (-NO₂) | 140 - 150 | - |
| ¹³C | C-4 (-Br) | 110 - 130 | - |
| ¹³C | C-5 (-H) | 120 - 135 | - |
Data is predictive and based on established chemical shift ranges for substituted benzene rings.
2D NMR experiments reveal correlations between nuclei, providing definitive evidence of molecular connectivity. github.iosdsu.eduemerypharma.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, which has only one isolated aromatic proton, a COSY spectrum would not be expected to show any cross-peaks in the aromatic region, confirming the lack of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to. sdsu.edu In this case, it would show a single cross-peak connecting the ¹H signal of H-5 to the ¹³C signal of C-5. emerypharma.com This would definitively assign both the proton and its corresponding carbon resonance.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range connectivity (2-3 bonds) between protons and carbons. sdsu.eduyoutube.com It would be instrumental in assigning the quaternary (non-protonated) carbons. Expected correlations would include:
The H-5 proton showing correlations to the adjacent carbons C-4 and C-6, and potentially to the more distant C-1 and C-3.
The phenolic -OH proton showing correlations to the adjacent carbons C-1, C-2, and C-6. These correlations would unambiguously confirm the entire substitution pattern of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns.
For this compound (C₆H₂Br₃NO₃), the calculated molecular weight is approximately 375.8 g/mol . scbt.com The molecular ion peak (M⁺) in a high-resolution mass spectrum would be highly characteristic due to the presence of three bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in a distinctive isotopic cluster for the molecular ion with four main peaks (M⁺, M+2, M+4, M+6) in an approximate intensity ratio of 1:3:3:1.
The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways:
Loss of the nitro group: A primary fragmentation would be the loss of a nitro radical (•NO₂), resulting in a significant fragment ion [M - 46]⁺.
Loss of bromine: Subsequent or alternative fragmentation could involve the loss of a bromine radical (•Br), leading to [M - 79/81]⁺ ions.
Loss of carbon monoxide: Phenolic compounds often fragment through the loss of carbon monoxide (CO), which could occur after the initial loss of other substituents.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Description | Predicted m/z | Notes |
|---|---|---|---|
| [C₆H₂Br₃NO₃]⁺ | Molecular Ion (M⁺) | ~376 | Exhibits a characteristic isotopic pattern (1:3:3:1 ratio for M, M+2, M+4, M+6) due to three Br atoms. |
| [C₆H₂Br₃O]⁺ | Loss of •NO₂ | ~330 | A major fragment resulting from the cleavage of the C-N bond. |
The m/z values are approximated for the most abundant isotopes.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unequivocal determination of the elemental composition of a molecule through the precise measurement of its mass-to-charge ratio. For this compound, with the molecular formula C₆H₂Br₃NO₃, HRMS provides an exact mass that distinguishes it from other compounds with the same nominal mass. The theoretical exact mass of this compound is 372.75800 Da. chemsrc.com This high level of precision is crucial for confirming the identity of the compound in complex matrices and for elucidating the elemental formulas of its transformation products in environmental or biological studies.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₆H₂Br₃NO₃ |
| Nominal Mass | 373 Da |
| Exact Mass | 372.75800 Da |
Isotope Ratio Mass Spectrometry (IRMS) for Tracing Environmental and Biological Pathways
Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for elucidating the environmental fate and biological transformation of organic pollutants. By measuring the relative abundance of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, and ⁸¹Br/⁷⁹Br), compound-specific isotope analysis (CSIA) can provide valuable information on the degradation pathways of contaminants. nih.govrsc.org
Fragmentation Patterns and Structural Information
Mass spectrometry is also instrumental in obtaining structural information through the analysis of fragmentation patterns. In the absence of a specific mass spectrum for this compound, the expected fragmentation can be inferred from the behavior of related compounds. The presence of three bromine atoms will result in a characteristic isotopic pattern for the molecular ion and its bromine-containing fragments, due to the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes. jove.com
Key fragmentation pathways for this compound would likely include:
Loss of a bromine radical (•Br): This is a common fragmentation pathway for brominated aromatic compounds. jove.com
Loss of the nitro group (•NO₂): The C-N bond can cleave, leading to the loss of a nitrogen dioxide radical.
Loss of nitric oxide (•NO): Rearrangement and subsequent loss of nitric oxide is a known fragmentation pathway for nitroaromatic compounds.
Sequential loss of bromine and other functional groups: A combination of the above fragmentations can lead to a series of daughter ions that provide further structural information.
The analysis of these fragmentation patterns is crucial for the structural confirmation of this compound and for the identification of its metabolites or degradation products.
Table 2: Predicted Fragmentation Pathways for this compound in Mass Spectrometry
| Fragmentation Pathway | Neutral Loss |
| Debromination | •Br |
| Denitration | •NO₂ |
| Loss of Nitric Oxide | •NO |
X-ray Diffraction (XRD) for Solid-State Crystal Structure Determination
X-ray diffraction (XRD) on single crystals is the definitive method for determining the solid-state structure of a molecule, providing precise information on bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been reported, insights can be gained from the structures of related compounds, such as other substituted nitrophenols. researchgate.net
In the solid state, the crystal packing of this compound would be influenced by a combination of intermolecular forces, including:
Hydrogen bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the bromine atoms can act as hydrogen bond acceptors.
Halogen bonding: The bromine atoms can participate in halogen bonding interactions, which are increasingly recognized as important forces in crystal engineering.
π-π stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.
A detailed XRD analysis would provide a complete picture of the three-dimensional arrangement of the molecules in the solid state, which is essential for understanding its physical properties and for computational modeling.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* transitions associated with the substituted aromatic ring.
Based on data for similar compounds, such as 3-nitrophenol (B1666305) and 2,4,6-trinitrophenol, this compound is expected to exhibit strong absorption in the UV region. docbrown.inforesearchgate.net The presence of the nitro group, a strong chromophore, will likely result in a significant absorption band. The bromine atoms, acting as auxochromes, are expected to cause a bathochromic (red) shift of the absorption maxima compared to 3-nitrophenol. The spectrum of 3-nitrophenol shows a λmax at 275 nm and a shoulder extending into the visible region, giving it a pale yellow color. docbrown.info A similar profile, with potentially shifted absorption maxima, is anticipated for this compound.
Table 3: Expected Electronic Transitions for this compound
| Transition | Chromophore | Expected Wavelength Region |
| π → π | Substituted Benzene Ring | Ultraviolet |
| n → π | Nitro Group | Ultraviolet/Visible |
Quantum Chemical Calculations and Computational Modeling
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of molecules. DFT calculations can provide valuable insights into the geometry, electronic structure, and vibrational properties of this compound.
DFT studies can be employed to:
Optimize the molecular geometry: To determine the most stable three-dimensional arrangement of the atoms and to calculate bond lengths and angles.
Calculate vibrational frequencies: These can be compared with experimental infrared and Raman spectra to aid in the assignment of vibrational modes. nih.gov
Predict electronic properties: Including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for understanding the molecule's reactivity and electronic transitions.
Simulate UV-Vis spectra: Time-dependent DFT (TD-DFT) can be used to calculate the energies and oscillator strengths of electronic transitions, providing a theoretical basis for the interpretation of experimental UV-Vis spectra. mdpi.com
These computational studies complement experimental data and provide a deeper understanding of the fundamental properties of this compound at the molecular level.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this analysis would identify the most stable conformer by calculating key structural parameters such as bond lengths, bond angles, and dihedral angles.
The orientation of the hydroxyl (-OH) and nitro (-NO2) groups relative to the benzene ring is of particular interest. Steric hindrance from the bulky bromine atoms at the ortho positions (2 and 6) would significantly influence the planarity of the molecule and the rotational barriers of the functional groups. Theoretical investigations on related molecules, such as m-nitrophenol, have been performed using DFT at the B3LYP/6-31G* level to find the minimum energy configuration. mdpi.com A similar approach for this compound would yield a detailed picture of its preferred spatial arrangement.
Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Phenol (B47542) Ring (Based on DFT Calculations for Related Compounds)
| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |
|---|---|---|
| C-C (aromatic) | 1.38 - 1.41 | - |
| C-O (hydroxyl) | ~1.36 | - |
| O-H | ~0.97 | - |
| C-N (nitro) | ~1.48 | - |
| N-O (nitro) | ~1.23 | - |
| C-Br | ~1.90 | - |
| C-C-C (aromatic) | - | 118 - 122 |
| C-O-H | - | ~109 |
| C-N-O | - | ~118 |
Prediction of Spectroscopic Parameters and Vibrational Frequencies
Computational methods are highly effective in predicting vibrational spectra (Infrared and Raman). By calculating the harmonic vibrational frequencies using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, a theoretical spectrum can be generated. researchgate.netepa.gov This theoretical spectrum is crucial for assigning the vibrational modes observed in experimental spectra.
For this compound, key vibrational modes would include the O-H stretching of the hydroxyl group, symmetric and asymmetric stretching of the N-O bonds in the nitro group, C-Br stretching, and various aromatic C-C and C-H vibrations. Studies on similar molecules like 2,6-Dimethyl-4-nitrophenol have shown excellent agreement between scaled theoretical frequencies and experimental data, confirming the reliability of this approach. researchgate.netepa.gov
Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in a Substituted Nitrophenol
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
|---|---|---|
| O-H stretch | 3200 - 3600 | Stretching of the hydroxyl bond |
| C-H stretch (aromatic) | 3000 - 3100 | Stretching of carbon-hydrogen bonds on the ring |
| N-O asymmetric stretch | 1500 - 1570 | Asymmetric stretching of the nitro group bonds |
| N-O symmetric stretch | 1300 - 1370 | Symmetric stretching of the nitro group bonds |
| C-O stretch | 1200 - 1260 | Stretching of the carbon-oxygen bond |
| C-Br stretch | 500 - 650 | Stretching of the carbon-bromine bonds |
Molecular Orbital Analysis (HOMO/LUMO Energies and Spatial Distribution)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.org The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. wikipedia.org A small gap suggests the molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the oxygen atom of the hydroxyl group. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group. This spatial separation of the frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation, a key feature for nonlinear optical properties.
Table 3: Illustrative Frontier Orbital Energies for a Nitrophenol Derivative
| Parameter | Typical Energy Value (eV) |
|---|---|
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -2.0 to -3.0 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |
Evaluation of Nonlinear Optical (NLO) Properties and Hyperpolarizability
Molecules possessing both electron-donating groups (like -OH) and electron-accepting groups (like -NO2) connected by a π-conjugated system can exhibit significant nonlinear optical (NLO) properties. These properties are characterized by parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).
The large difference in electronegativity between the donor and acceptor groups in this compound would lead to a substantial ground-state dipole moment and a high hyperpolarizability value. Computational calculations are essential for quantifying these properties and assessing the material's potential for applications in optoelectronics.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the extent of intramolecular charge transfer (ICT) and electron delocalization.
In this compound, NBO analysis would reveal significant delocalization from the lone pairs of the hydroxyl oxygen and the π-system of the benzene ring towards the antibonding orbitals of the nitro group and the C-Br bonds. The stabilization energy (E(2)) associated with these donor-acceptor interactions provides a quantitative measure of their strength. A study on the related compound 2,6-dibromo-4-nitrophenol (B181593) utilized NBO analysis to understand its electronic structure. tandfonline.com
Molecular Electrostatic Potential (MESP) Surface Analysis for Reactivity Prediction
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).
For this compound, the MESP surface is expected to show:
Negative Regions: Concentrated around the highly electronegative oxygen atoms of both the nitro and hydroxyl groups. These sites are susceptible to electrophilic attack. mdpi.comresearchgate.net
Positive Regions: Located around the hydrogen atom of the hydroxyl group, making it a potential site for nucleophilic attack or hydrogen bonding. researchgate.net
This analysis provides crucial insights into how the molecule will interact with other reagents and its potential role in intermolecular interactions.
Computational Thermochemistry for Environmental Fate Modeling
Computational methods can be used to estimate key thermochemical properties, such as the enthalpy of formation (ΔfH°), Gibbs free energy, and heat capacity. nist.gov These values are vital inputs for environmental fate models, which predict how a chemical will behave and persist in the environment.
For halogenated phenols, persistence is a significant concern. Data for the related compound 2,4,6-tribromophenol (B41969) indicates that it is not readily biodegradable and tends to persist in soil and sediment. who.int Vapour-phase degradation by hydroxyl radicals is a possible atmospheric fate, but its half-life is estimated to be between 20 and 40 days. who.int Computational thermochemistry for this compound would allow for more precise modeling of its partitioning between air, water, and soil, helping to assess its potential environmental impact. The NIST Chemistry WebBook provides experimental thermochemical data for 2,4,6-tribromophenol, which can serve as a benchmark for computational studies. nist.gov
Theoretical Investigations of Reaction Mechanisms and Transition States of this compound Remain an Unexplored Area of Computational Chemistry
A thorough review of scientific literature and chemical databases reveals a significant gap in the computational and theoretical understanding of this compound. At present, there are no publicly available research articles, scholarly papers, or detailed computational studies that specifically investigate the reaction mechanisms and transition states of this particular compound.
While theoretical and computational studies are prevalent for related compounds, such as other halogenated nitrophenols or more common nitroaromatic compounds, the specific substitution pattern of this compound has not been the subject of in-depth theoretical analysis regarding its reactivity. The electronic and steric effects of three bromine atoms combined with a nitro group on the phenol ring present a unique chemical environment, the reaction pathways of which have yet to be elucidated through computational methods like Density Functional Theory (DFT) or other high-level quantum chemical calculations.
Consequently, detailed research findings, including data on activation energies, the geometries of transition states, and the thermodynamics of potential reaction pathways for this compound, are not available in the current body of scientific literature. This absence of data precludes the creation of data tables and a detailed discussion on this specific topic. The field remains open for future research to explore the complex reaction mechanisms that this highly substituted phenol derivative may undergo.
Environmental Occurrence, Fate, and Degradation of 2,4,6 Tribromo 3 Nitrophenol
Sources and Environmental Distribution
While direct sources of 2,4,6-Tribromo-3-nitrophenol are not documented, the environmental pathways of its structural relatives offer potential analogues.
There is no specific information available on the anthropogenic release of this compound. However, its parent compounds are known to be released through several pathways.
Industrial Discharges: 2,4,6-Tribromophenol (B41969) (TBP) is used as a chemical intermediate in the production of flame retardants and as a fungicide and wood preservative. wikipedia.org Its production and use can lead to its release into the environment through various waste streams. oecd.org For instance, TBP has been detected in industrial liquid waste. oecd.org Nitrophenols are also released from manufacturing and processing industries, including those producing dyes, pesticides, and pharmaceuticals. cdc.gov
Manufacturing Byproducts: TBP is primarily produced through the controlled bromination of phenol (B47542). nih.gov While this compound is not a typical byproduct of this process, industrial nitration processes of brominated phenols could potentially form it.
Vehicle Exhaust: Brominated aromatic compounds, including TBP, have been identified in automotive emissions from leaded gasoline. nih.gov Similarly, nitrophenols are known to be released from the exhausts of both gasoline and diesel-powered vehicles. cdc.gov It is conceivable that under specific combustion conditions involving brominated and nitrogenous compounds, this compound could be formed, although this has not been documented.
Specific data on the formation of this compound as a degradation product is not available. However, the degradation of larger, more complex chemicals is a known source of its parent compounds.
Brominated Flame Retardants (BFRs): 2,4,6-Tribromophenol is a known degradation product of several BFRs. nih.gov For example, the polymeric flame retardant "Polymeric FR" and Tetrabromobisphenol A (TBBPA) can break down to form TBP. researchgate.net More complex BFRs, such as 2,4,6-tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ), can also metabolize into TBP in biological systems. nih.govconfex.com It is plausible that under environmental conditions with a source of nitrating agents (e.g., atmospheric NOx), TBP formed from BFR degradation could undergo further transformation to this compound.
Organophosphate Insecticides: While not directly related to TBP, 4-nitrophenol (B140041) is a known metabolite of certain organophosphate insecticides, such as methyl parathion, through processes like hydrolysis or photocatalysis. cdc.gov
There is no evidence to suggest the natural formation of this compound. However, the biosynthesis of its parent brominated phenol is well-documented.
Several marine organisms, including algae and benthic animals like acorn worms, are known to naturally produce 2,4,6-Tribromophenol and other simple brominated phenols. nih.govwho.int In contrast, there are no known natural sources of nitrophenols in the environment. cdc.gov
No studies have reported the detection or quantification of this compound in any environmental compartment. However, its parent compound, TBP, is considered a ubiquitous environmental contaminant. nih.gov
Atmosphere: TBP has been detected in the ambient atmosphere, with sources including the combustion of halogenated waste and leaded fuel. who.int
Aquatic Systems: TBP has been found in surface freshwater, raw and treated drinking water, and wastewater effluents. nih.govwho.int
Soil and Sediment: Due to its properties, TBP released to soil is expected to remain there. oecd.org It has been detected in both river and marine sediments, with concentrations reaching up to 3,690 µg/kg dry weight in estuarine sediments. nih.govwho.int
Biota: TBP has been identified in a range of organisms, including marine fish, crustaceans, and molluscs. nih.gov
| Environmental Compartment | Matrix | Reported Concentration Range | Reference |
|---|---|---|---|
| Atmosphere | Air (near combustion sources) | 380 - 4,500 ng/m³ | who.int |
| Aquatic Systems | Treated Drinking Water (Canada) | Up to 5 ng/L | nih.gov |
| Aquatic Systems | Wastewater Effluent | 10 - 2,400 ng/L (ppt) | nih.gov |
| Sediment | River and Marine Sediment (Japan) | 0.8 - 36 µg/kg dry weight | nih.gov |
| Sediment | Estuarine Sediment (France) | 26 - 3,690 ng/g dry weight | nih.gov |
| Biota | Marine Fish | 3.7 - 13.5 ng/g | nih.gov |
| Biota | Crustaceans | Not detected to 18.9 ng/g | nih.gov |
Environmental Transformation Processes
The transformation processes for this compound have not been studied. The following information on related compounds provides insight into potential degradation pathways.
Analogous Data for TBP: Direct photolysis of 2,4,6-Tribromophenol by UV light in the air is estimated to be relatively rapid, with a calculated half-life of 4.6 hours. oecd.org In aqueous systems, TBP is considered to be stable and not susceptible to hydrolysis. oecd.org
Analogous Data for Nitrophenols: For nitrophenols in water, both photolysis and biodegradation are important fate processes. cdc.gov Photolysis is particularly significant in near-surface waters. The half-life of nitrophenols in freshwater due to photolysis can range from one to eight days. cdc.gov
Analogous Data for Complex BFRs: Studies on the novel brominated flame retardant TTBP-TAZ, which contains TBP structures, show that direct photolysis plays a significant role in its degradation under both UV-C and simulated sunlight. nih.gov
The presence of a nitro group on the tribromophenol structure would likely alter its light-absorbing properties and, therefore, its susceptibility to photolytic degradation, but the specific mechanisms and rates are unknown.
No Information Available for this compound
A thorough review of available scientific literature reveals a significant lack of data regarding the environmental occurrence, fate, and degradation of the specific chemical compound This compound . While extensive research exists for related compounds such as 2,4,6-Tribromophenol (TBP) and various nitrophenols, this information cannot be accurately extrapolated to describe the unique properties and environmental behavior of this compound.
Consequently, it is not possible to provide a scientifically accurate and validated article based on the requested outline. The specific degradation pathways, microbial interactions, and environmental persistence of this compound have not been documented in the accessible scientific domain. To ensure factual accuracy, no assumptions or analogies from other compounds will be presented.
Further research and experimental studies are required to determine the environmental profile of this compound.
Microbial Biodegradation Mechanisms
Bioaccumulation and Biotransformation in Organisms
There is currently a lack of specific scientific studies on the bioaccumulation and biotransformation of this compound in organisms. While research on other brominated phenols suggests a potential for bioaccumulation that increases with the degree of bromination, specific bioconcentration factors (BCF) or bioaccumulation factors (BAF) for this compound are not available. who.int
Similarly, the metabolic pathways for this compound have not been elucidated. Studies on the biotransformation of the related compound, 2,4,6-Tribromophenol, in organisms like rice plants have identified processes such as debromination, hydroxylation, methylation, and conjugation. nih.gov The metabolism of nitrophenols often involves reduction of the nitro group and conjugation reactions. cdc.gov However, without direct experimental evidence, the specific biotransformation pathways for this compound remain unknown.
Predictive Modeling of Environmental Partitioning and Transport
Predictive modeling studies specifically for this compound are not present in the available scientific literature. Such models, including fugacity models and quantitative structure-activity relationship (QSAR) models, are used to estimate how a chemical will partition between different environmental compartments (air, water, soil, sediment) and its potential for long-range transport. rsc.orgtrentu.ca
For related compounds like 2,4,6-Tribromophenol, models have been used to predict its environmental distribution. who.int QSAR models have also been developed for other nitrophenol derivatives to predict their environmental behavior and biological activity. nih.govasianpubs.org These models rely on specific physicochemical properties of the compound, such as its octanol-water partition coefficient (Kow), vapor pressure, and water solubility. Without these specific input parameters for this compound, accurate predictive modeling of its environmental partitioning and transport is not possible.
Biological Activities and Ecotoxicological Implications of 2,4,6 Tribromo 3 Nitrophenol
Genotoxicity and Mutagenicity Evaluations
There are no available genotoxicity or mutagenicity studies specifically conducted on 2,4,6-Tribromo-3-nitrophenol.
Due to the absence of specific research findings, data tables and detailed discussions for this compound cannot be provided. The available scientific literature focuses on the broader categories of brominated phenols and nitrophenols, but not on this specific nitrated bromophenol.
Comparative Toxicological Analysis with Related Halogenated Phenols and Nitrophenols (e.g., 2,4,6-Tribromophenol (B41969), 2,6-Dibromo-4-nitrophenol)
A direct toxicological assessment of this compound is not extensively available in the current scientific literature. However, by examining the toxicological data of its structural analogs, 2,4,6-tribromophenol (TBP) and various nitrophenols, a predictive toxicological profile can be inferred. The toxicity of substituted phenols is influenced by the nature, number, and position of the substituent groups on the phenol (B47542) ring.
Toxicity of 2,4,6-Tribromophenol (TBP):
2,4,6-Tribromophenol is a widely produced brominated phenol and its toxicological profile has been more extensively studied. who.intnih.gov It is known to be used as a flame retardant, pesticide, and wood preservative. researchgate.netwikipedia.org Acute oral toxicity in rats, measured as the LD50, is reported to be 1486 mg/kg. oecd.org Inhalation and dermal toxicity are considered low. oecd.org TBP is considered a skin sensitizer (B1316253) and is irritating to the eyes. oecd.org Studies on fish have shown that TBP can have adverse effects on development and metabolism. nih.gov For instance, exposure of Nile tilapia to TBP resulted in effects on glutathione (B108866) S-transferase (GST) activity and damage to biomolecules. nih.gov
Toxicity of Nitrophenols:
Nitrophenols are a class of compounds used in the manufacturing of dyes, pharmaceuticals, and pesticides. cdc.gov Their toxicity varies depending on the isomer. In general, nitrophenols are considered to be more toxic than phenol itself. Animal studies have shown that 4-nitrophenol (B140041) is more acutely toxic than 2-nitrophenol (B165410) and 3-nitrophenol (B1666305). cdc.gov Halogenated nitrophenols, such as 2,6-dibromo-4-nitrophenol (B181593) (2,6-DBNP), have been identified as disinfection byproducts in water and have demonstrated significant cytotoxicity, in some cases dozens to hundreds of times more than regulated disinfection by-products. cas.cn
Inferred Toxicity of this compound:
The structure of this compound combines the features of both a highly brominated phenol and a nitrophenol. The presence of three bromine atoms is expected to contribute to its lipophilicity, potentially enhancing its bioaccumulation potential. The nitro group, particularly in conjunction with the phenolic hydroxyl group, can uncouple oxidative phosphorylation, a mechanism of toxicity common to many nitrophenols. This dual substitution pattern suggests that this compound could exhibit a toxicological profile that is at least as, and possibly more, potent than TBP alone. The addition of the nitro group to the tribrominated phenol ring likely enhances its toxicity.
Interactive Data Table: Comparative Acute Toxicity Data of Related Phenols
| Compound | Test Organism | Exposure Route | LD50/LC50 | Reference |
| 2,4,6-Tribromophenol | Rat | Oral | 1486 mg/kg | oecd.org |
| 2,4,6-Tribromophenol | Rat | Inhalation (4h) | >50,000 mg/m³ | oecd.org |
| 2,4,6-Tribromophenol | Rat | Dermal | >2000 mg/kg | oecd.org |
| 2-Bromophenol | Rat | Oral | 652 mg/kg | who.int |
| Pentabromophenol | Rat | Oral | 250–300 mg/kg | who.int |
Potential as an Antimicrobial Agent
While specific studies on the antimicrobial activity of this compound are scarce, the known properties of related halogenated and nitrated phenols provide a strong indication of its potential efficacy.
Halogenated phenols, in general, are recognized for their antimicrobial properties. nih.gov The introduction of halogen atoms, such as bromine, into the phenolic ring often enhances antimicrobial activity. mdpi.com This is attributed to several mechanisms, including disruption of cell membranes, inhibition of essential enzymes, and interference with cellular energy production. nih.gov Brominated phenols, in particular, have been shown to be effective against a range of bacteria. nih.gov
The nitro group in the structure of this compound is also a key contributor to its potential antimicrobial action. Nitroaromatic compounds have a long history of use as antimicrobial agents. nih.gov Their mechanism of action often involves the reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamino derivatives, which can damage cellular macromolecules, including DNA.
The combination of three bromine atoms and a nitro group on the phenol ring of this compound suggests a multi-faceted mechanism of antimicrobial action, potentially leading to a broad spectrum of activity against various bacteria.
Interactive Data Table: Documented Antimicrobial Activity of Related Halogenated Phenols
| Compound | Target Microorganism | Observed Effect | Reference |
| 2,4,6-Triiodophenol | Staphylococcus aureus | Biofilm inhibition at 5 µg/mL | nih.gov |
| 2,4,6-Triiodophenol | Vibrio parahaemolyticus | Biofilm inhibition | nih.gov |
| 2,4,6-Triiodophenol | Escherichia coli (Uropathogenic) | Biofilm inhibition | nih.gov |
| Halogenated Phenols | Staphylococcus aureus | Potent antimicrobial activity | nih.gov |
Role and Efficacy as a Fungicide
Similar to its potential as an antimicrobial agent, the fungicidal properties of this compound can be inferred from the activities of its structural components. 2,4,6-Tribromophenol itself is used as a fungicide and wood preservative. wikipedia.org Brominated compounds have demonstrated efficacy against various fungal species. For example, brominated furanones have been shown to inhibit the growth of Candida albicans. nih.gov
The nitro group can also confer fungicidal properties. Certain nitro compounds are known to have anti-fungal activity. researchgate.net The mechanism often involves interference with fungal cellular respiration and other metabolic processes.
Given that 2,4,6-tribromophenol is a known fungicide, the addition of a nitro group to its structure in this compound is likely to maintain or even enhance its fungicidal efficacy. The combined electronic effects of the bromo and nitro substituents could lead to a more potent inhibition of fungal growth compared to TBP alone. Research on the saprophytic fungi Trametes versicolor and Agaricus augustus has shown their ability to degrade 2,4,6-tribromophenol, which is relevant to the environmental fate and potential bioremediation of such compounds. researchgate.net
Interactive Data Table: Documented Fungicidal Activity of Related Compounds
| Compound/Class | Target Fungi | Observed Effect | Reference |
| 2,4,6-Tribromophenol | Wood-decaying fungi | Used as a wood preservative | wikipedia.org |
| Brominated Furanones | Candida albicans | Growth inhibition | nih.gov |
| 2,4,6-Triiodophenol | Candida albicans | Biofilm inhibition | nih.gov |
| Nitropropenyl Benzodioxole | Various fungal species | Anti-fungal activity | researchgate.net |
Advanced Applications and Future Research Directions
Utilization as a Synthetic Intermediate in Complex Organic Synthesis
The primary role of 2,4,6-Tribromo-3-nitrophenol noted in chemical literature is as a compound within synthetic chemistry pathways. Its synthesis can be achieved from 3-Nitrophenol (B1666305), indicating its availability as a potential building block for more complex molecules. chemicalbook.com The presence of multiple reactive sites—the hydroxyl group, the nitro group, and the bromine atoms—offers a versatile platform for further functionalization.
Future research could explore its use in:
Pharmaceutical Synthesis: The phenol (B47542) moiety is a common feature in many pharmaceutical compounds. The bromo- and nitro- groups could serve as handles for introducing other functional groups or for building complex heterocyclic structures.
Dye Manufacturing: Nitrophenols are historically important in the synthesis of dyes. The specific substitution pattern of this compound could be investigated for the development of novel colorants with specialized properties.
Agrochemicals: The structural alerts present in the molecule (halogenation, nitration) are common in pesticides and herbicides. Research could be directed towards synthesizing derivatives with potential biological activity.
Development of Advanced Analytical Standards for Environmental and Biological Monitoring
The development of certified reference materials is crucial for the accurate quantification of pollutants in environmental and biological samples. Halogenated nitrophenols are recognized as a class of compounds utilized in various industrial and agricultural chemicals. Given the potential for such compounds to enter the environment, having analytical standards is essential for monitoring their presence and assessing potential risks.
Currently, there is no specific documentation indicating that this compound is used as an analytical standard. Research in this area would involve:
High-Purity Synthesis and Characterization: Developing and verifying a synthesis route that yields the compound with a very high and certifiable purity.
Method Development: Using the high-purity standard to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), for its detection in matrices like water, soil, and biological tissues.
Occurrence Studies: Employing the developed methods to investigate whether this compound is a previously unidentified environmental contaminant or a metabolite of other industrial chemicals.
Application in Material Science and Polymer Chemistry (e.g., as a component in flame retardants)
Brominated compounds are widely used as flame retardants. The related compound, 2,4,6-Tribromophenol (B41969) (TBP), is a well-known intermediate in the preparation of high-molecular-weight flame retardants, such as brominated epoxy resins. wikipedia.orgresearchgate.net The high bromine content of these molecules is key to their flame-retardant properties.
While the application of TBP is well-established, the potential use of this compound in material science remains an area for future exploration. The introduction of a nitro group could potentially modify the properties of the resulting polymer or material.
| Application Area | Potential Role of this compound | Hypothesized Advantage |
|---|---|---|
| Reactive Flame Retardants | Incorporation into epoxy or polyurethane backbones. | The nitro group might alter thermal stability or char formation. |
| Polymer Additives | Use as an additive flame retardant in various plastics. | Could offer a different profile of compatibility and performance compared to TBP. |
| Specialty Polymers | Monomer for creating polymers with high refractive index or specific thermal properties. | The combination of bromine and nitro groups could lead to unique material properties. |
Exploration of its Role in Corrosion Inhibition
Organic compounds containing heteroatoms (like oxygen and nitrogen) and aromatic rings can act as effective corrosion inhibitors by adsorbing onto a metal surface and creating a protective barrier. Research has been conducted on various nitrophenol and Schiff base derivatives for their anti-corrosion properties on metals like mild steel in acidic environments. icrc.ac.irmdpi.com These studies often find that the inhibition efficiency depends on the molecular structure, concentration, and the nature of the interaction with the metal surface.
There are no specific studies investigating the corrosion inhibition properties of this compound. Future research in this domain would be valuable and would likely involve:
Electrochemical Studies: Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy to measure the inhibition efficiency in various corrosive media.
Surface Analysis: Using methods like Scanning Electron Microscopy (SEM) to visualize the protective film formed on the metal surface.
Theoretical Calculations: Employing quantum chemical studies to correlate the molecular structure of this compound with its potential inhibition mechanism.
Environmental Remediation Technologies
Should this compound be identified as an environmental contaminant, developing effective remediation technologies would be critical. Research on related compounds provides a framework for potential strategies.
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). nih.gov AOPs have been successfully applied to degrade a wide range of phenolic compounds, including nitrophenols and chlorophenols. nih.govijcrt.org
Studies on compounds like 2-nitrophenol (B165410) have compared various AOPs, such as H₂O₂/UV, Photo-Fenton (Fe²⁺/H₂O₂/UV), and photocatalysis (TiO₂/UV), to determine the most efficient degradation method. ijcrt.org Research on this compound would involve similar comparative studies to determine optimal conditions (e.g., pH, catalyst concentration, oxidant dose) for its complete mineralization into less harmful substances like CO₂, water, and inorganic ions.
Bioremediation utilizes microorganisms, while phytoremediation uses plants, to degrade or sequester contaminants from soil and water. The biodegradability of nitrophenols and their derivatives has been a subject of extensive research. researchgate.net
Bioremediation: Numerous bacterial strains have been isolated that can utilize nitrophenols as a sole source of carbon and nitrogen. nih.govnih.gov For instance, Pseudomonas putida has been shown to degrade p-Nitrophenol via a pathway involving the formation of hydroquinone. nih.gov Future research could focus on isolating or engineering microorganisms capable of breaking down the more complex structure of this compound, which may be more recalcitrant due to the presence of multiple bromine atoms.
Phytoremediation: Phytoremediation has been explored as a cost-effective method for cleaning up sites contaminated with nitroaromatic compounds like 2,4,6-trinitrotoluene (B92697) (TNT). uclouvain.be Transgenic plants, such as aspen expressing bacterial nitroreductase genes, have shown enhanced tolerance and uptake of TNT. researchgate.net A similar approach could be investigated for this compound, screening various plant species for their ability to tolerate, accumulate, and metabolize the compound. researchgate.net
| Technology | Specific Approach | Key Research Question |
|---|---|---|
| Advanced Oxidation Processes (AOPs) | Photo-Fenton | What are the optimal Fe²⁺/H₂O₂ ratios and pH for degradation? |
| TiO₂ Photocatalysis | Can complete mineralization be achieved and what are the primary degradation intermediates? | |
| Bioremediation | Microbial Isolation | Can bacteria capable of degrading this compound be isolated from contaminated sites? |
| Genetic Engineering | Can known catabolic pathways for nitrophenols be engineered into a robust microbial chassis? | |
| Phytoremediation | Plant Screening | Which plant species exhibit tolerance and uptake of the compound? |
| Transgenic Approaches | Could expressing specific bacterial enzymes in plants enhance detoxification? |
Future Research Avenues for this compound
While this compound is utilized as a chemical intermediate, comprehensive data on its advanced applications and long-term environmental and biological impacts are not extensively documented. The following sections outline critical future research directions necessary to fill these knowledge gaps.
Comprehensive Elucidation of Undiscovered Environmental Degradation Pathways
The environmental persistence of halogenated and nitrated organic compounds is a significant concern. For this compound, a thorough investigation into its environmental degradation is paramount. Brominated phenols are generally not readily biodegradable and can persist in the environment. who.int However, specific microbial communities, particularly those adapted to contaminated sites, may have the capacity to degrade such compounds. mdpi.com Similarly, nitrophenols can be resistant to degradation due to the presence of the nitro group, which makes them recalcitrant xenobiotic compounds. jebas.orgresearchgate.net
Future research should focus on:
Biodegradation: Investigating both aerobic and anaerobic biodegradation pathways. Studies should aim to identify microbial consortia or specific strains capable of metabolizing this compound. This includes exploring the potential for reductive debromination and the degradation of the nitrated aromatic ring. The influence of environmental factors such as pH, temperature, and nutrient availability on degradation rates should also be assessed. oecd.orgcdc.gov
Photodegradation: Determining the susceptibility of this compound to photolytic degradation in aquatic and atmospheric environments. The formation of potentially toxic degradation byproducts during photolysis is a critical aspect to be examined. researchgate.net
Hydrolysis and Other Abiotic Processes: Assessing the stability of the compound in water and its potential for abiotic degradation through hydrolysis under various environmental conditions.
In-depth Toxicokinetic and Toxicodynamic Studies in Diverse Organisms
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its mechanisms of toxicity, is crucial for a comprehensive risk assessment. For the related compound 2,4,6-Tribromophenol (TBP), studies have shown rapid absorption from the gastrointestinal tract and subsequent excretion in mammals. who.int TBP has also been detected in various aquatic organisms. oecd.org The toxic effects of nitrophenols can vary, with some exhibiting hematological and ocular toxicity. nih.gov
Future research should include:
Toxicokinetics: Conducting in vivo and in vitro studies to characterize the ADME profile of this compound in a range of organisms representing different trophic levels, including aquatic invertebrates, fish, and mammalian models. nih.govnih.gov
Toxicodynamics: Investigating the specific molecular and cellular mechanisms of toxicity. This should encompass studies on potential endocrine disruption, genotoxicity, neurotoxicity, and effects on key metabolic pathways. The combined toxic effects of the bromo- and nitro- functional groups should be a key focus.
| Research Area | Organism Type | Key Parameters to Investigate |
| Toxicokinetics | Aquatic (e.g., daphnids, zebrafish) | Bioaccumulation, Bioconcentration Factor (BCF), metabolic pathways, excretion rates. |
| Terrestrial (e.g., earthworms, rats) | Absorption rates, tissue distribution, identification of metabolites, half-life. | |
| Toxicodynamics | In vitro (cell lines) | Cytotoxicity, genotoxicity, mechanisms of action at the cellular level. |
| In vivo (animal models) | Acute and chronic toxicity, reproductive and developmental effects, organ-specific toxicity. |
Structure-Activity Relationship (SAR) Studies for Biological Effects and Environmental Fate
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are valuable tools for predicting the properties of chemicals based on their molecular structure. nih.govresearchgate.net For substituted phenols, toxicity is often related to hydrophobicity and electronic parameters. jst.go.jp For nitroaromatic compounds, QSAR models have been developed to predict toxicity, with parameters like hydrophobicity, electrostatic interactions, and molecular orbital energies being significant. nih.govnih.govresearchgate.net
Future SAR and QSAR studies on this compound and related halogenated nitrophenols should aim to:
Develop predictive models for key toxicological endpoints such as acute toxicity, mutagenicity, and endocrine disruption potential.
Elucidate the relationship between the number and position of halogen and nitro substituents and the compound's environmental persistence and bioaccumulation potential.
Compare the predicted properties with experimental data to validate and refine the models.
Design and Synthesis of Novel Derivatized Compounds with Tuned Properties or Reduced Environmental Impact
The synthesis of derivatives of this compound could lead to the development of new compounds with more desirable properties. For example, derivatives of 3-nitrophenol have been synthesized to explore their potential as cognition enhancers. researchgate.net By modifying the functional groups of this compound, it may be possible to create new molecules with enhanced efficacy for specific applications while minimizing their environmental footprint.
Future research in this area should involve:
Synthesis of Analogues: Creating a library of derivatives by modifying the phenolic hydroxyl group, the nitro group, or by altering the bromine substitution pattern.
Property Screening: Evaluating the synthesized derivatives for their intended functional properties as well as for their biodegradability and toxicity. The goal would be to identify compounds with an improved balance of performance and environmental safety.
| Derivative Type | Potential Modification | Desired Outcome |
| Ethers/Esters | Modification of the hydroxyl group | Altered solubility, bioavailability, and degradation pathways. |
| Reduced Nitro Group | Conversion of the nitro group to an amino group | Potentially reduced toxicity and altered biological activity. |
| Debrominated Analogues | Selective removal of bromine atoms | Reduced persistence and bioaccumulation potential. |
Integration of Advanced Computational Modeling with Experimental Data for Predictive Science
Computational models are increasingly used to predict the environmental fate and toxicity of chemicals, reducing the need for extensive and costly experimental testing. nih.govresearchgate.net For instance, multimedia models can estimate the partitioning of chemicals in different environmental compartments, and in silico methods can predict toxicological profiles. oecd.orgnih.gov
Future research should focus on:
Developing Multimedia Fate Models: Creating specific models for this compound to predict its distribution in air, water, soil, and biota. These models should be parameterized with experimentally determined physicochemical properties.
Utilizing Predictive Toxicology Models: Employing in silico tools to predict the toxicity of this compound and its potential degradation products.
Integrating Data: Combining the outputs of computational models with experimental data from degradation and toxicology studies to build a comprehensive and predictive understanding of the compound's life cycle and potential risks.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity of 2,4,6-Tribromo-3-nitrophenol in synthetic chemistry?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is effective for assessing purity, as nitroaromatic compounds exhibit strong absorbance in the UV range. Cross-validate with H NMR to confirm structural integrity and gas chromatography-mass spectrometry (GC-MS) for volatile impurities. Ensure calibration with certified reference materials (e.g., 4-nitrophenol standards) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use nitrile or neoprene gloves and Tychem® Responder® suits to prevent dermal exposure. Store in airtight containers at 0–6°C to minimize degradation. Conduct toxicity assessments using in vitro assays (e.g., Ames test) to identify mutagenic potential, referencing toxicological profiles for nitrophenol derivatives .
Q. How does the electronic structure of this compound influence its reactivity in substitution reactions?
- Methodological Answer : The electron-withdrawing nitro and bromo groups deactivate the aromatic ring, directing electrophilic attacks to specific positions. Use density functional theory (DFT) calculations to map electron density distributions and predict regioselectivity. Validate with kinetic studies under controlled pH conditions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point) of this compound?
- Methodological Answer : Employ differential scanning calorimetry (DSC) to measure melting points under inert atmospheres, minimizing decomposition. Compare results with purity-adjusted samples analyzed via HPLC. Investigate synthetic routes (e.g., bromination sequence) to identify impurities causing variability .
Q. What strategies optimize the bromination and nitration sequence to minimize by-products during synthesis?
- Methodological Answer : Perform stepwise bromination using FeBr₃ as a catalyst at 60°C, followed by nitration with fuming HNO₃ at 0°C to control exothermicity. Monitor intermediate formation via thin-layer chromatography (TLC) and optimize stoichiometry using Design of Experiments (DoE) frameworks. Characterize by-products with high-resolution MS .
Q. What environmental monitoring approaches effectively detect this compound in groundwater, and how is sensitivity validated?
- Methodological Answer : Use boron-doped carbon dots (BCDs) with high fluorescence quantum yield for optical detection via inner filter effect (IFE). Validate sensitivity by spiking groundwater samples with known concentrations (0.1–100 ppm) and comparing recoveries using liquid chromatography-tandem MS (LC-MS/MS). Cross-check with EPA Method 8270 for nitroaromatics .
Q. How can computational models predict the interaction of this compound with biological macromolecules?
- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities with cytochrome P450 enzymes. Validate predictions using surface plasmon resonance (SPR) to measure kinetic constants (, ). Corrogate results with in vivo toxicity data from zebrafish models .
Data Contradiction and Validation
Q. How should researchers address conflicting toxicity data for this compound across studies?
- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to assess study quality, focusing on dose-response relationships and exposure durations. Replicate conflicting experiments under standardized conditions (e.g., OECD Test Guideline 423) and perform meta-analyses to identify confounding variables (e.g., solvent choice, purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
